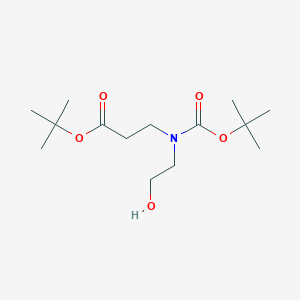

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate is a chemical compound with the CAS Number: 1629737-97-8 . It has a molecular weight of 289.37 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl (BOC) as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H27NO5/c1-13(2,3)19-11(17)7-8-15(9-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 . This indicates that the compound has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group and a 2-hydroxyethylamino group.Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.37 . Further properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The synthesis of tert-butyl aminocarbonate, a compound closely related to "Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate", has been explored due to its ability to rapidly acylate amines in both organic and aqueous solutions. This property makes it a valuable reagent in organic synthesis for introducing tert-butoxycarbonyl (Boc) protecting groups to amines, enhancing their reactivity and selectivity in subsequent chemical reactions (Harris & Wilson, 1983).

Crystal Structure and Molecular Conformation

The molecular and crystal structure of a derivative of "this compound" has been studied, revealing insights into the conformation-stabilizing function of weak intermolecular bonding. The study found that weak intermolecular hydrogen bonds and hydrophobic contacts play a crucial role in stabilizing the molecule's conformation in the crystal state, providing a deeper understanding of the structural properties of such compounds (Kozioł et al., 2001).

Application in Asymmetric Synthesis

Tert-butyl aminocarbonate derivatives have been used as ligands in asymmetric synthesis. A study presented the synthesis of enantiomerically pure amino alcohols containing bulky alkyl substituents, demonstrating the compound's utility in achieving high enantioselectivity in the addition of diethylzinc to aldehydes. This highlights its role in the development of chiral molecules, which are crucial in various fields including pharmaceuticals and materials science (Jimeno et al., 2003).

Biotechnological Applications

In biotechnology, a derivative of tert-butyl aminocarbonate has been utilized in the biosynthesis of key intermediates for statin drugs. The study demonstrated the efficient biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a critical intermediate for the synthesis of atorvastatin and rosuvastatin, showcasing the compound's application in producing high-value pharmaceutical intermediates (Liu et al., 2018).

Protective Group Strategy in Organic Synthesis

The utility of tert-butyl aminocarbonate derivatives in protecting group strategies has been explored, with particular emphasis on orthogonal protection strategies for hydroxyl and amino functionalities. This application is critical in complex organic synthesis, where selective deprotection and modification of functional groups are required for the synthesis of target molecules (Ramesh, Bhat, & Chandrasekaran, 2005).

Mécanisme D'action

Target of Action

Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate is a derivative of tert-butyloxycarbonyl-protected amino acids . These compounds are primarily used in peptide synthesis, where they serve as protective agents for amino acids . The primary targets of this compound are therefore the amino acids involved in peptide synthesis.

Mode of Action

The compound acts as a protective agent for amino acids during peptide synthesis . It interacts with the amino group of the amino acids, forming a protective layer that prevents unwanted reactions during the synthesis process . This allows for more controlled and efficient peptide synthesis.

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . By protecting the amino acids, it allows for the formation of peptide bonds without interference from side reactions. This leads to the production of peptides with the desired sequence and structure.

Pharmacokinetics

Its primary role is in the laboratory setting, where it is used to facilitate the synthesis of peptides .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino acids, it allows for a more controlled and efficient synthesis process.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents and solvents . Optimal conditions for its use are typically determined through experimentation in the laboratory setting.

Analyse Biochimique

Biochemical Properties

It is known that carbamic acid derivatives can interact with various enzymes and proteins . The exact nature of these interactions would depend on the specific context and conditions under which the compound is used.

Cellular Effects

Carbamic acid derivatives can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

tert-butyl 3-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)7-8-15(9-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPIMXDHYPDQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN(CCO)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2813509.png)

![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2813521.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)